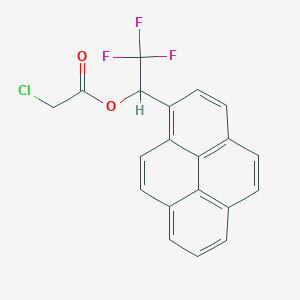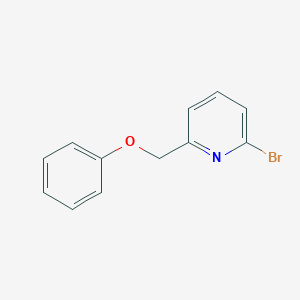![molecular formula C28H50O4 B14256585 [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol CAS No. 480438-88-8](/img/structure/B14256585.png)
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,7-dimethyloctoxy groups attached to a phenyl ring with a hydroxymethyl group
Preparation Methods
The synthesis of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol typically involves multiple steps. The synthetic route often starts with the preparation of the phenyl ring, followed by the introduction of the 3,7-dimethyloctoxy groups. The hydroxymethyl group is then added to the phenyl ring. The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cell signaling and metabolism. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, which may influence the compound’s binding to proteins or other biomolecules. The 3,7-dimethyloctoxy groups may affect the compound’s solubility and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar compounds to [2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol include other phenyl derivatives with different substituents For example, compounds with different alkoxy groups or hydroxyl groups may exhibit different chemical and biological properties
Properties
CAS No. |
480438-88-8 |
|---|---|
Molecular Formula |
C28H50O4 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
[2,5-bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C28H50O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24,29-30H,7-16,19-20H2,1-6H3 |
InChI Key |
LZOKIKNWBMLARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CO)OCCC(C)CCCC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)



![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)



